molecular formula C12H7ClF2O B6374066 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% CAS No. 1261988-67-3

5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95%

Cat. No. B6374066
CAS RN: 1261988-67-3
M. Wt: 240.63 g/mol
InChI Key: QOGAHVVCEZHZJP-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% (5-CFPF-2FP), is a phenolic compound that has a wide range of applications in research and laboratory experiments. It is primarily used as a reagent in organic synthesis and as a starting material or intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. 5-CFPF-2FP is a colorless solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has a molecular weight of 198.55 g/mol and a melting point of 89-91°C.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound is able to inhibit the activity of enzymes involved in the metabolism of drugs, thus reducing the rate at which drugs are metabolized. This can lead to an increase in the concentration of drugs in the body and an increase in their effectiveness.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% are not fully understood. However, it is believed that the compound is able to inhibit the activity of enzymes involved in the metabolism of drugs, thus reducing the rate at which drugs are metabolized. This can lead to an increase in the concentration of drugs in the body and an increase in their effectiveness.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments is its cost-effectiveness. In addition, the compound is easy to synthesize and can be used in a wide range of experiments. However, the compound is volatile and can be easily degraded by light and air. Furthermore, the mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% is not fully understood, which limits its use as an enzyme inhibitor.

Future Directions

Future research on 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% should focus on further understanding its mechanism of action and the biochemical and physiological effects of the compound. Additionally, further research should be conducted on the synthesis and use of 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments. Furthermore, research should be conducted on the potential applications of 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% in the pharmaceutical industry, as well as its potential use as an enzyme inhibitor.

Synthesis Methods

5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% is synthesized via a two-step process. In the first step, 3-chloro-4-fluorophenol is reacted with fluorosulfonic acid to form the desired product. In the second step, the product is then reacted with sodium hydroxide to form 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95%. This method of synthesis has been found to be efficient and cost-effective.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and other chemicals. It is also used in the study of enzyme inhibitors, as well as in the synthesis of polymers. Furthermore, 5-(3-Chloro-4-fluorophenyl)-2-fluorophenol, 95% has been used in the study of the structure and function of proteins, as well as in the study of drug metabolism.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-5-7(1-3-10(9)14)8-2-4-11(15)12(16)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGAHVVCEZHZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684342
Record name 3'-Chloro-4,4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-67-3
Record name 3'-Chloro-4,4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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